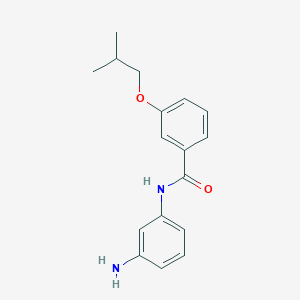
N-(3-Aminophenyl)-3-isobutoxybenzamide
Overview
Description
N-(3-Aminophenyl)-3-isobutoxybenzamide, also known as ibuprofen lysine, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It is a derivative of ibuprofen, a widely used and well-known NSAID. Ibuprofen lysine is a white to off-white crystalline powder that is practically insoluble in water and soluble in ethanol. It is not metabolized by the body and is excreted as unchanged drug in the urine. Ibuprofen lysine is used to treat pain and inflammation associated with various conditions, such as arthritis, fever, muscle aches, and menstrual cramps.
Mechanism of Action
Target of Action
For instance, N-(3-Aminophenyl)methanesulfonamide has been used as a reactant for the preparation of biologically and pharmacologically active molecules
Mode of Action
For example, YM 244769, a compound with a similar structure, has been found to inhibit the reverse mode of Na+/Ca2+ exchange (NCX), potently inhibiting Na±dependent 45 Ca2+ uptake . This suggests that N-(3-Aminophenyl)-3-isobutoxybenzamide may also interact with ion channels or transporters, but further studies are required to confirm this.
Biochemical Pathways
The fragmentation of protonated n-(3-aminophenyl)benzamide and its derivatives in the gas phase has been studied . This suggests that the compound may undergo certain transformations under specific conditions, potentially affecting various biochemical pathways.
Result of Action
The compound’s potential to undergo certain transformations under specific conditions suggests that it may have various effects at the molecular and cellular levels.
Advantages and Limitations for Lab Experiments
Ibuprofen lysine has several advantages in laboratory experiments. It is a safe and effective drug that is easy to administer and has few side effects. In addition, it is relatively inexpensive and has a long shelf life. However, there are some limitations to its use in laboratory experiments. Ibuprofen lysine is not metabolized by the body, so it is not a good choice for studies of drug metabolism. In addition, it is not approved for use in humans, so it cannot be used in clinical trials.
Future Directions
The future of N-(3-Aminophenyl)-3-isobutoxybenzamide lysine research is promising. In the future, it may be used to develop new treatments for pain and inflammation, as well as to study the effects of this compound on the body. It may also be used to develop new formulations of this compound, such as sustained-release formulations, that will allow for more effective and longer-lasting pain relief. In addition, this compound lysine may be used in combination with other drugs to create new treatments for pain and inflammation. Finally, this compound lysine may be used in studies of drug interactions and pharmacokinetics, as well as in studies of drug safety and efficacy.
Scientific Research Applications
Ibuprofen lysine is used in scientific research, particularly in pharmacology and toxicology. It is used to study the effects of N-(3-Aminophenyl)-3-isobutoxybenzamide on the body, as well as to assess its safety and efficacy. Ibuprofen lysine has been used in studies of pain relief in animals, as well as in studies of the effects of this compound on the cardiovascular system and the gastrointestinal tract. It has also been used in studies of the effects of this compound on the kidneys, liver, and other organs.
Biochemical Analysis
Biochemical Properties
N-(3-Aminophenyl)-3-isobutoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in histone demethylation . This interaction is crucial as it affects gene expression and chromatin remodeling. Additionally, this compound binds to specific proteins through electrostatic and hydrophobic interactions, influencing their stability and function .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, its inhibition of LSD1 leads to the accumulation of methylated histones, which in turn affects the transcription of target genes . Additionally, this compound can modulate the activity of other enzymes involved in cellular signaling pathways, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular metabolism, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties . At high doses, it can cause toxic or adverse effects, including organ damage and altered physiological functions . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . Additionally, it may affect the biosynthesis and degradation of other biomolecules, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, this compound may be transported across cell membranes by amino acid transporters, influencing its availability and activity within cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with chromatin and influence gene expression . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
N-(3-aminophenyl)-3-(2-methylpropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)11-21-16-8-3-5-13(9-16)17(20)19-15-7-4-6-14(18)10-15/h3-10,12H,11,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQYUQUWAGSWHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[4-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1385779.png)
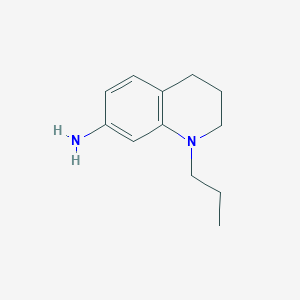
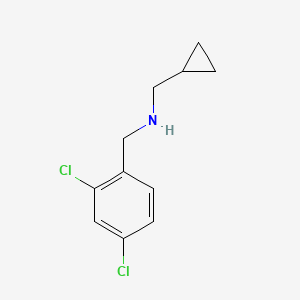
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-isonicotinic acid](/img/structure/B1385785.png)

![2-[(3-Ethoxypropyl)amino]nicotinic acid](/img/structure/B1385788.png)

![(Cyclopropylmethyl)[(2,6-dichlorophenyl)methyl]amine](/img/structure/B1385790.png)
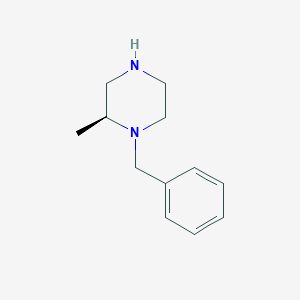


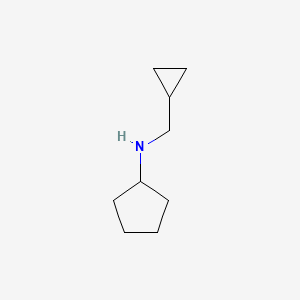
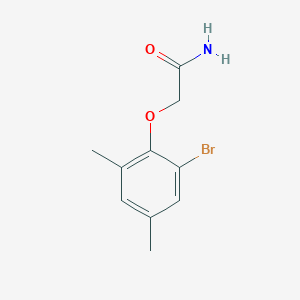
![3-{[(3-Methoxypropyl)amino]methyl}phenol](/img/structure/B1385802.png)
